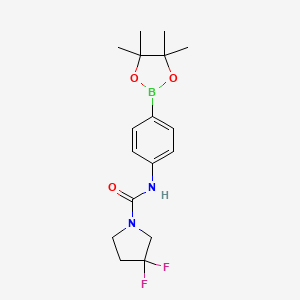
8-Bromo-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-bromo-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃BrN₂ and a molecular weight of 265.15 . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including 4-Amino-8-bromo-2-propylquinoline, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Amino-8-bromo-2-propylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-aminoquinoline with bromine and propylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
4-Amino-8-bromo-2-propylquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium compounds, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
4-Amino-8-bromo-2-propylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interfere with the function of enzymes and proteins essential for the survival of certain microorganisms . This interference can lead to the inhibition of cellular processes and ultimately the death of the target cells .
Comparison with Similar Compounds
4-Amino-8-bromo-2-propylquinoline can be compared with other quinoline derivatives such as quinine and primaquine. These compounds share a similar quinoline core structure but differ in their functional groups and biological activities . For example:
The uniqueness of 4-Amino-8-bromo-2-propylquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1189106-36-2 |
|---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
8-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |
InChI Key |
SQWJLXMMCDUQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
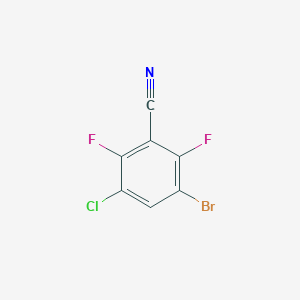
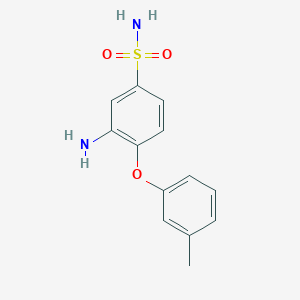

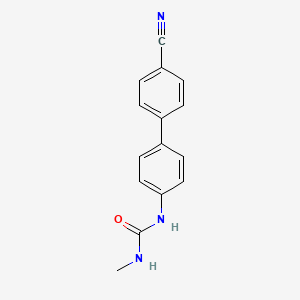
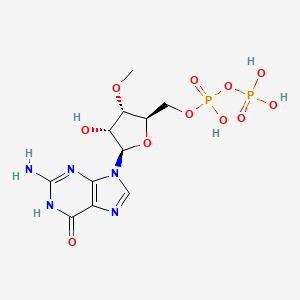
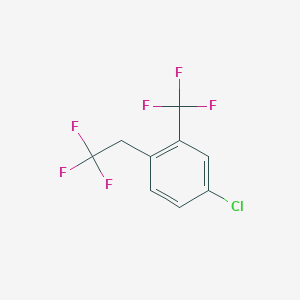
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)


![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)


